molecular formula C21H27ClN2O4 B2737612 (4-Benzylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone hydrochloride CAS No. 24646-78-4

(4-Benzylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone hydrochloride

Cat. No.: B2737612
CAS No.: 24646-78-4
M. Wt: 406.91
InChI Key: DLKMSKNPCPEHQA-UHFFFAOYSA-N
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Description

(4-Benzylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone hydrochloride is a chemical compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a benzylpiperazine moiety and a trimethoxyphenyl group, which contribute to its unique chemical properties and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone hydrochloride typically involves the coupling of aromatic acid chlorides with piperazine derivatives in the presence of a base such as triethylamine . The reaction conditions often include the use of solvents like methanol and the application of reductive amination techniques . The resulting compounds are then purified and characterized using various spectroscopic methods, including IR, NMR, and mass spectroscopy .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Benzylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium cyanoborohydride for reductive amination , and various oxidizing agents for oxidation reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reductive amination primarily yields the desired this compound, while oxidation reactions may produce various oxidized derivatives of the compound.

Scientific Research Applications

(4-Benzylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4-Benzylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone hydrochloride apart is its combination of the benzylpiperazine and trimethoxyphenyl groups, which confer unique chemical properties and a broad spectrum of biological activities

Properties

IUPAC Name

(4-benzylpiperazin-1-yl)-(3,4,5-trimethoxyphenyl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4.ClH/c1-25-18-13-17(14-19(26-2)20(18)27-3)21(24)23-11-9-22(10-12-23)15-16-7-5-4-6-8-16;/h4-8,13-14H,9-12,15H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLKMSKNPCPEHQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)CC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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